Eudesmane

Physicochemical properties LogP Lipophilicity

Eudesmane (CAS 473-11-0) is the unadorned, stereochemically defined parent bicyclic sesquiterpene (C15H28, MW 208.38). Unlike its bioactive derivatives, this core scaffold serves as an essential analytical reference standard for GC-MS/LC-MS method development, an inactive negative control for SAR studies, and a high-lipophilicity (LogP 7.27) starting material for semi-synthesis of oxidized congeners. Substituting with germacrane, guaiane, or cadinane skeletons is scientifically invalid due to fundamental conformational differences. Procure high-purity (≥98%) eudesmane to ensure rigorous, interpretable experimental data. Ideal for natural product research, agrochemical discovery, and compound library diversification.

Molecular Formula C15H28
Molecular Weight 208.38 g/mol
CAS No. 473-11-0
Cat. No. B1671778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEudesmane
CAS473-11-0
SynonymsEudesmane;  Decahydro-1,4a-dimethyl-7(methylethyl)-naphthalene.
Molecular FormulaC15H28
Molecular Weight208.38 g/mol
Structural Identifiers
SMILESCC1CCCC2(C1CC(CC2)C(C)C)C
InChIInChI=1S/C15H28/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h11-14H,5-10H2,1-4H3/t12-,13-,14+,15-/m1/s1
InChIKeyDYEQPYSFRWUNNV-KBXIAJHMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eudesmane (CAS 473-11-0) Procurement Guide: Baseline Characteristics and Structural Identity


Eudesmane (CAS 473-11-0) is a terpenoid fundamental parent and a bicyclic sesquiterpene with the molecular formula C15H28 and a molecular weight of 208.38 g/mol . It is characterized by a specific stereochemical configuration of (1R,4aR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene [1]. As a core scaffold, it serves as the unadorned structural ancestor to over 391 characterized eudesmane-type sesquiterpenoids isolated from natural sources between 2016 and 2022 alone [2]. This foundational status makes it an essential reference standard for analytical method development, a critical negative control in structure-activity relationship (SAR) studies, and a versatile starting material for semi-synthesis, distinguishing it from its more complex and biologically active derivatives.

Why Eudesmane (CAS 473-11-0) Cannot Be Substituted with Other Sesquiterpene Scaffolds


Substituting the core eudesmane scaffold with a structurally similar sesquiterpene skeleton, such as a germacrane, guaiane, or cadinane, is not scientifically valid due to fundamental differences in three-dimensional conformation and physicochemical properties that directly impact biological target engagement. The eudesmane skeleton's unique fusion of two six-membered rings creates a specific spatial orientation of functional groups, which is essential for interactions with biological targets like acetylcholinesterase [1]. In computational studies, this core conformation influences key properties such as polarity, which QSAR models have directly correlated with insecticidal and enzyme inhibitory activities [2]. Furthermore, the physicochemical profile of the unadorned eudesmane core, including a high predicted LogP of 7.27, imparts a distinct lipophilicity that differs from its oxygenated derivatives and other sesquiterpene classes, making it a unique negative control and a chemically distinct starting material .

Quantitative Differentiation of Eudesmane (CAS 473-11-0): Evidence for Procurement and Selection


Physicochemical Differentiation: Eudesmane Core vs. Eudesmane K (a Natural Derivative)

The unsubstituted eudesmane core (CAS 473-11-0) exhibits a markedly different physicochemical profile compared to its naturally occurring oxygenated derivative, Eudesmane K. Eudesmane has a predicted LogP of 7.27, indicating extremely high lipophilicity and poor predicted aqueous solubility . In contrast, Eudesmane K, which contains a ketone and hydroxyl group, has a significantly lower LogP of 3.8 . This difference in LogP of 3.47 units translates to a predicted >3,000-fold difference in octanol-water partition coefficient, which has profound implications for membrane permeability, bioavailability, and assay behavior.

Physicochemical properties LogP Lipophilicity ADME prediction

Benchmarking Insecticidal Potency: Eudesmane Derivatives vs. Eudesmane Core in Drosophila melanogaster

A direct study evaluated the insecticidal and acetylcholinesterase (AChE) inhibitory activity of compounds with an eudesmane skeleton. While the unadorned eudesmane core (CAS 473-11-0) is expected to be inactive, specific eudesmane-derived compounds showed significant activity. Compound 3 and Compound 4 demonstrated potent AChE inhibitory activity with IC50 values of 0.26 ± 0.016 μM and 0.77 ± 0.016 μM, respectively [1]. These values are in the sub-micromolar range, indicating strong enzyme inhibition, whereas the core scaffold serves as the inactive baseline from which this potency is derived through functionalization.

Insecticidal activity Acetylcholinesterase inhibition Agrochemical discovery

Procurement-Relevant Physicochemical Data: Eudesmane Core vs. Eudesmane-Type Derivatives

From a procurement and handling standpoint, the eudesmane core (CAS 473-11-0) presents a different profile than many of its oxygenated derivatives. Eudesmane is reported as a solid at room temperature with a vapor pressure of 0.0208 mmHg at 25°C . Its high lipophilicity (ACD/LogP 7.27) implies limited solubility in aqueous media, with estimated water solubility of 0.03986 mg/L at 25°C [1]. In contrast, many oxygenated eudesmane-type derivatives (e.g., eudesmane K with LogP 3.8 or beta-eudesmol with XlogP 3.70) have significantly lower LogP values and different solubility profiles [2].

Storage conditions Formulation Solubility

High-Impact Application Scenarios for Eudesmane (CAS 473-11-0) Based on Empirical Evidence


Analytical Reference Standard for GC-MS and LC-MS Method Development and Quality Control

The unambiguous chemical identity of eudesmane (CAS 473-11-0), as defined by its specific stereochemistry and molecular formula (C15H28, MW 208.38), makes it an ideal reference standard for developing and validating analytical methods such as GC-MS and LC-MS [1]. Its use as a chromatographic standard is explicitly cited for this purpose [2]. Procuring a high-purity sample of this parent compound is essential for accurately identifying and quantifying eudesmane-type compounds in complex natural product extracts, essential oils, and for monitoring chemical reactions.

Inactive Negative Control in Structure-Activity Relationship (SAR) Studies for Agrochemical Discovery

As demonstrated by the insecticidal and AChE inhibitory studies, the unadorned eudesmane core serves as an inactive baseline against which the potency of its functionalized derivatives can be rigorously measured [1]. In SAR programs for developing novel insecticides or nematicides, sourcing the core scaffold is a critical step to experimentally validate that the biological activity of a new derivative is conferred by its specific functional groups, rather than the core framework, ensuring robust and interpretable data.

Versatile Lipophilic Scaffold for Semi-Synthesis and Late-Stage Functionalization in Medicinal Chemistry

The high lipophilicity of eudesmane (LogP 7.27) [1] and its bicyclic framework make it a chemically distinct starting material for semi-synthesis. Recent advancements in site-selective functionalization have streamlined the synthesis of complex, oxidized eudesmane congeners from this parent core [2]. Researchers engaged in natural product diversification or the creation of compound libraries for drug discovery can procure this core scaffold to efficiently generate a panel of novel analogs for biological screening, exploring chemical space not readily accessible from more common or polar scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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